

Application Notes and Protocols for VUF10166

In Vivo Studies

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Compound of Interest

Compound Name: VUF10166

Cat. No.: B141808

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Introduction

VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. The 5-HT₃ receptor is a ligand-gated ion channel expressed in the central and peripheral nervous systems and is critically involved in mediating nausea and vomiting. As such, **VUF10166** holds therapeutic potential for the management of emesis induced by chemotherapy and radiotherapy. These application notes provide a comprehensive guide for the in vivo administration of **VUF10166**, including recommended dosage, formulation, and protocols for preclinical efficacy studies. Due to the limited availability of direct in vivo studies for **VUF10166**, the following recommendations are based on established protocols for other well-characterized 5-HT₃ antagonists and general principles of in vivo compound administration.

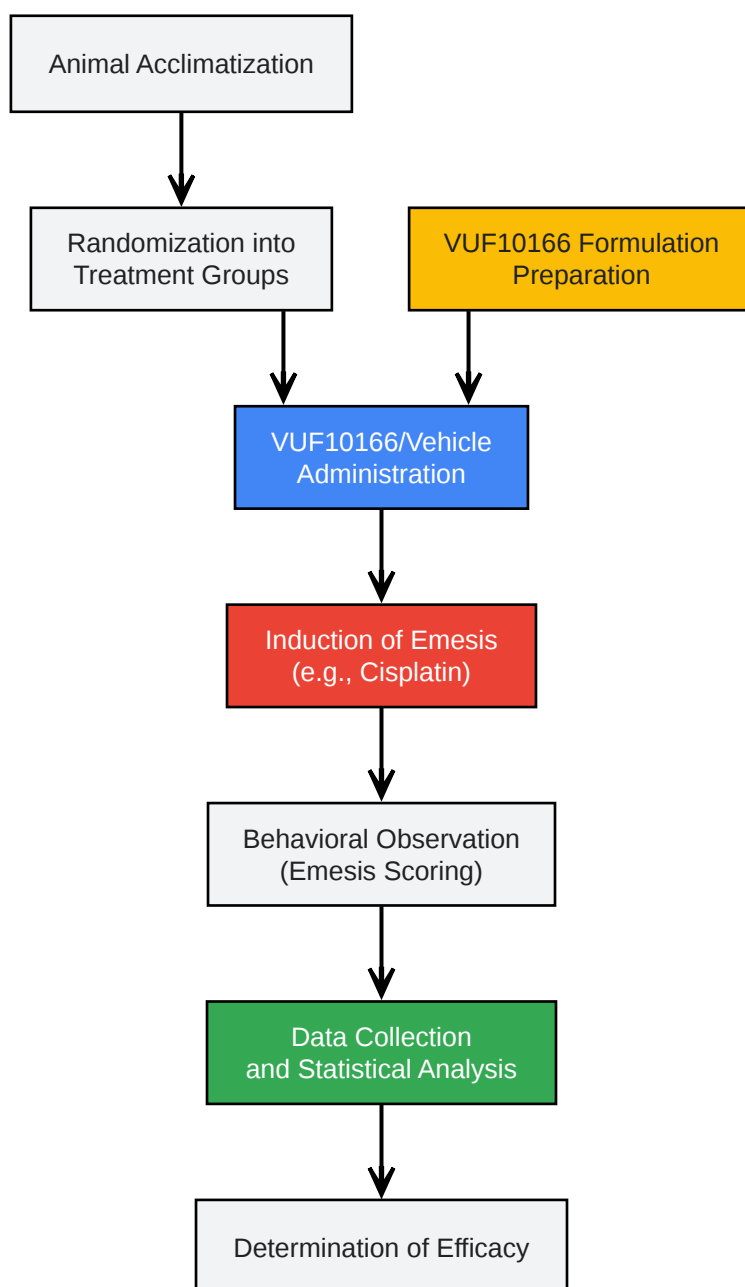
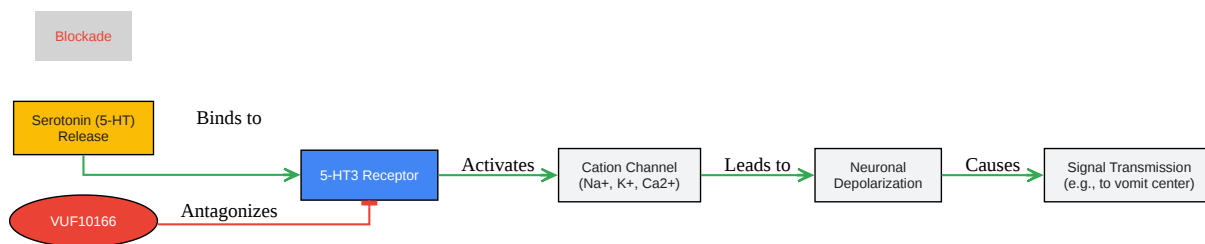
Data Presentation: Dosage of Analogous 5-HT₃ Antagonists

To establish a rational starting dose for in vivo studies with **VUF10166**, it is informative to review the dosages of clinically approved 5-HT₃ antagonists. The following table summarizes typical dosages used in both clinical and preclinical settings. This data can serve as a guide for designing initial dose-ranging studies for **VUF10166**.

Compound	Species	Route of Administration	Dosage	Indication
Ondansetron	Human	Intravenous (IV)	0.15 mg/kg	Chemotherapy-Induced Nausea and Vomiting[1]
Ondansetron	Rat	Intraperitoneal (i.p.)	0.1, 0.5, and 1.0 mg/kg	Locomotor activity studies[2]
Granisetron	Human	Intravenous (IV)	10 µg/kg	Chemotherapy-Induced Nausea and Vomiting[1][3]
Granisetron	Human	Oral	2 mg once daily or 1 mg twice daily	Chemotherapy-Induced Nausea and Vomiting[4]
Granisetron	Rat	Subcutaneous (s.c.)	25, 50, 75 µg/kg	Gastrointestinal motility studies[5]
Palonosetron	Human	Intravenous (IV)	0.25 mg (single dose)	Chemotherapy-Induced Nausea and Vomiting[1]
Dolasetron	Human	Intravenous (IV)	1.8 mg/kg (pediatric)	Chemotherapy-Induced Nausea and Vomiting[3]

Signaling Pathway

The therapeutic effect of **VUF10166** is mediated through its antagonism of the 5-HT₃ receptor. The diagram below illustrates the signaling pathway.



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